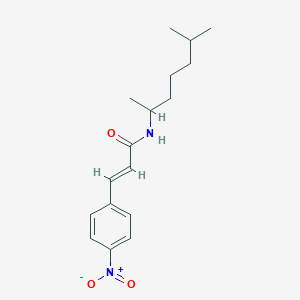

![molecular formula C13H9F3N6OS2 B5492663 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5492663.png)

2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide” is a derivative of 1,2,4-triazole . Triazole derivatives have been reported to show promising anticancer activities . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including this compound, involves various chemical reactions . The compounds were evaluated for their carbonic anhydrase-II enzyme inhibitory activity in vitro . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups . The structure of related compounds has been studied using various techniques, revealing interesting features such as distorted octahedral geometries .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include various processes . For example, the Suzuki Cross-Coupling with MIDA Boronates is one of the reactions involved .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure . For example, the compound exhibits prominent UV-visible absorption bands between 350 and 450 nm .Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N6OS2/c14-13(15,16)10-19-20-12(25-10)18-9(23)6-24-11-17-7-22(21-11)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,18,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHXTLHOGCZMRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC(=N2)SCC(=O)NC3=NN=C(S3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N6OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

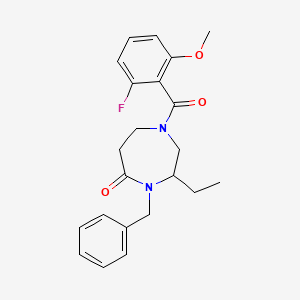

![4-(4-fluorobenzyl)-1-[4-(hydroxymethyl)benzoyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5492584.png)

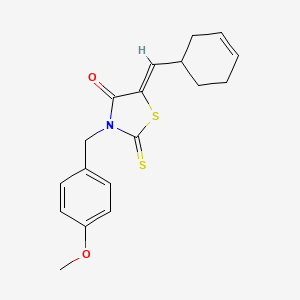

![3-{4-ethyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5492588.png)

![2-[(dimethylamino)methyl]-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5492589.png)

![2-{2-[1-(2,3-dihydro-1H-inden-5-yl)-1H-imidazol-2-yl]phenoxy}ethanol](/img/structure/B5492601.png)

![1-[(3-methylphenyl)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B5492610.png)

![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5492628.png)

![5-[(3-tert-butylphenoxy)methyl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole](/img/structure/B5492660.png)

![1-acetyl-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5492671.png)

![ethyl 1-[2-(5-isopropyl-2-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5492672.png)

![4-{[2-(3,4-dimethoxyphenyl)ethyl][2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5492681.png)

![4-[4-(benzoylamino)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B5492685.png)